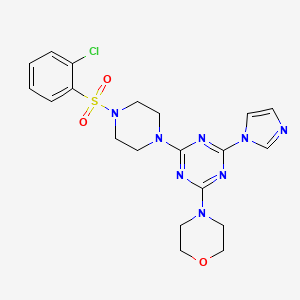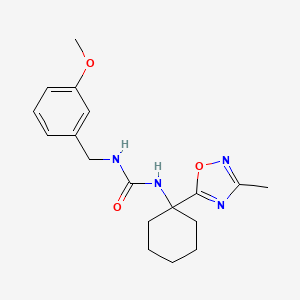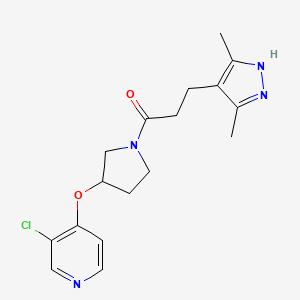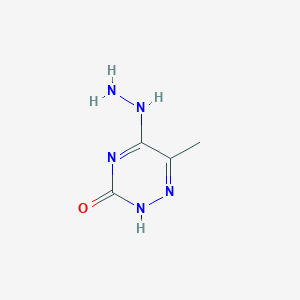![molecular formula C25H21N5O2 B2561899 N-(4-methylbenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031649-00-9](/img/no-structure.png)
N-(4-methylbenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-methylbenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a complex organic compound. It has a molecular formula of C24H21N5 and an average mass of 379.457 Da . This compound is part of a larger class of compounds known as 1,2,4-triazoles, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. This ring is fused with a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms .Scientific Research Applications
Chemical Synthesis and Biological Activity Prediction
Triazoloquinazoline derivatives have been synthesized and evaluated for their potential biological activities using computer prediction models. For instance, a study focused on the synthesis of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides from corresponding methyl 3-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylates. These compounds were analyzed for their biological activity spectrum, revealing potential antineurotic activity, suggesting their application in treating male reproductive and erectile dysfunction. The compounds were also predicted to have low toxicity, making them promising candidates for further investigation (Danylchenko, Drushlyak, & Kovalenko, 2016).
Antimicrobial Activity
Another study explored the antimicrobial potential of novel 1H-1,2,3-triazole-4-carboxamides, including 1,2,3-triazolo[1,5-a]quinazoline-3-carboxamides, synthesized via base-mediated click azide reactions. These compounds were tested against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. Some derivatives demonstrated potent antibacterial effects, particularly against Staphylococcus aureus, and antifungal activity against Candida albicans, highlighting their potential as antimicrobial agents (Pokhodylo et al., 2021).
Receptor Selectivity and Pharmacological Evaluation
Research on derivatives of the triazoloquinazoline adenosine antagonist CGS15943 revealed high affinity for human A3 receptors, providing insights into the design of compounds with selective receptor activity. Such selectivity is crucial for developing targeted therapies with reduced side effects. Modifications to the triazoloquinazoline core structure, such as acylation of the amino group, were investigated to enhance selectivity and affinity for specific receptor subtypes, offering a pathway for the development of novel therapeutics (Kim, Ji, & Jacobson, 1996).
Future Directions
The future directions for research on this compound and similar compounds could involve the design of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . Further optimization studies could also be conducted to boost the in vitro biological activity of these compounds while maintaining their physicochemical properties in promising ranges .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methylbenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the reaction of 4-methylbenzylamine with 4-methylphenylacetic acid to form an intermediate, which is then reacted with 2-amino-4,5-dihydro-1,2,3-triazole and 6-chloro-8-nitroquinazoline to form the final product.", "Starting Materials": [ "4-methylbenzylamine", "4-methylphenylacetic acid", "2-amino-4,5-dihydro-1,2,3-triazole", "6-chloro-8-nitroquinazoline" ], "Reaction": [ "Step 1: React 4-methylbenzylamine with 4-methylphenylacetic acid in the presence of a coupling agent such as EDCI or DCC to form the intermediate 4-methylbenzyl-4-methylphenylacetamide.", "Step 2: React the intermediate with 2-amino-4,5-dihydro-1,2,3-triazole in the presence of a base such as triethylamine to form the intermediate 3-(4-methylphenyl)-5-(4-methylbenzyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide.", "Step 3: React the intermediate with 6-chloro-8-nitroquinazoline in the presence of a base such as potassium carbonate and a solvent such as DMF to form the final product N-(4-methylbenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide." ] } | |
CAS RN |
1031649-00-9 |
Molecular Formula |
C25H21N5O2 |
Molecular Weight |
423.476 |
IUPAC Name |
3-(4-methylphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H21N5O2/c1-15-3-7-17(8-4-15)14-26-24(31)19-11-12-20-21(13-19)30-23(27-25(20)32)22(28-29-30)18-9-5-16(2)6-10-18/h3-13,29H,14H2,1-2H3,(H,26,31) |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-(Aminomethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2561820.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione](/img/structure/B2561822.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2561824.png)


![1-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2561829.png)
![7-(benzo[d][1,3]dioxole-5-carbonyl)-5-benzyl-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2561830.png)
![Tert-butyl 6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2561831.png)
